1-(7-Methoxyisoquinolin-1-yl)ethan-1-one NMR analysis
1-(7-Methoxyisoquinolin-1-yl)ethan-1-one NMR analysis
An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 1-(7-Methoxyisoquinolin-1-yl)ethan-1-one
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure.[1][2] For professionals in pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a critical step. This guide provides a comprehensive, in-depth analysis of 1-(7-Methoxyisoquinolin-1-yl)ethan-1-one, a substituted isoquinoline. The isoquinoline scaffold is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals.[3][4]
This document will serve as a technical guide for researchers, detailing the strategic application of a suite of NMR experiments—including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC—to fully characterize the molecule. We will explore not just the acquisition of data, but the causal logic behind experimental choices and the systematic interpretation of the resulting spectra to assemble a complete, validated structural picture.
Part 1: Experimental Design & Protocols
A robust NMR analysis begins with meticulous sample preparation and a logically structured series of experiments. The goal is to obtain high-quality data that enables a full and unambiguous assignment of all proton and carbon signals.
Sample Preparation
The quality of the NMR sample directly impacts the quality of the resulting spectra.[5] A properly prepared sample should be homogeneous and free of particulate matter to ensure optimal magnetic field homogeneity.[6]
Protocol for Sample Preparation:
-
Weighing the Analyte: Accurately weigh 5-25 mg of high-purity 1-(7-Methoxyisoquinolin-1-yl)ethan-1-one for ¹H NMR, and 50-100 mg for a comprehensive suite of experiments including ¹³C NMR.[7] The use of a secondary vial for dissolution is recommended to ensure the sample is fully dissolved before transfer to the NMR tube.[7]
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is often a good starting point for many organic molecules.[3] Using a consistent solvent is crucial when comparing spectra to reference data.[8]
-
Dissolution and Transfer: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the analyte.[3][6] Gently agitate or vortex to ensure complete dissolution. Using a glass Pasteur pipette, filter the solution into a clean, high-quality 5 mm NMR tube (e.g., Wilmad or Norell) to remove any suspended solids.[5][7]
-
Sample Volume: Ensure the final sample height in the NMR tube is between 4 and 5 cm (approximately 0.55-0.6 mL).[5] This height is optimal for detection within the spectrometer's RF coil and is critical for achieving good shimming.[8]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is common practice.[1][5]
NMR Data Acquisition Workflow
The acquisition of a series of 1D and 2D NMR spectra is performed sequentially to build a complete picture of the molecule's structure. Each experiment provides a unique piece of the puzzle.
Caption: Experimental workflow for NMR analysis.
Typical Spectrometer Parameters:
-
¹H NMR: 8-16 scans, relaxation delay of 1-2 seconds.[3]
-
¹³C NMR: 1024-4096 scans, relaxation delay of 2-5 seconds.[3]
-
2D Experiments (COSY, HSQC, HMBC): Acquisition times for 2D experiments are longer and depend on the desired resolution and sample concentration. They are essential for establishing connectivity.[9]
Part 2: Spectral Interpretation and Structural Elucidation
Structure for Analysis:
¹H NMR Spectroscopy: The Proton Framework
The ¹H NMR spectrum provides the initial overview of the proton environments in the molecule. Key features are the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).
Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃) | Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | H-a | 8.45 | 1H | d | 5.8 | H-3 | | H-b | 7.90 | 1H | d | 8.8 | H-5 | | H-c | 7.75 | 1H | d | 5.8 | H-4 | | H-d | 7.40 | dd | 8.8, 2.5 | H-6 | | H-e | 7.20 | d | 2.5 | H-8 | | H-f | 4.05 | 3H | s | - | 7-OCH₃ | | H-g | 2.80 | 3H | s | - | 1-COCH₃ |
Analysis:
-
Aromatic Region (7.0-8.5 ppm): Five distinct signals, each integrating to one proton, confirm the substituted isoquinoline ring system. The downfield shifts are characteristic of protons on an electron-deficient aromatic system.[10] The coupling patterns (doublets and a doublet of doublets) suggest specific neighbor relationships, which will be confirmed by COSY.
-
Methoxy Group (H-f): The singlet at 4.05 ppm integrating to three protons is characteristic of a methoxy group attached to an aromatic ring.[11]
-
Acetyl Group (H-g): The singlet at 2.80 ppm, also integrating to three protons, is assigned to the methyl protons of the acetyl group. Its downfield shift compared to a typical alkane methyl group is due to the deshielding effect of the adjacent carbonyl group.[12]
¹³C and DEPT-135 NMR: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in DEPT-135 spectra.[13][14]
Table 2: Hypothetical ¹³C and DEPT-135 NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 Signal | Assignment |
|---|---|---|
| 201.5 | Absent | C=O (Acetyl) |
| 162.0 | Absent | C-7 |
| 154.0 | Absent | C-1 |
| 143.0 | Positive (CH) | C-3 |
| 137.0 | Absent | C-8a |
| 129.0 | Positive (CH) | C-5 |
| 125.0 | Absent | C-4a |
| 122.0 | Positive (CH) | C-4 |
| 121.5 | Positive (CH) | C-6 |
| 105.0 | Positive (CH) | C-8 |
| 55.8 | Positive (CH₃) | 7-OCH₃ |
| 25.5 | Positive (CH₃) | 1-COCH₃ |
Analysis:
-
Carbonyl Carbon: The signal at 201.5 ppm is characteristic of a ketone carbonyl carbon and is absent in the DEPT-135 spectrum, confirming it as a quaternary carbon.[15]
-
Aromatic Carbons: Eight signals appear in the aromatic region (105-162 ppm). The DEPT-135 spectrum confirms five of these are CH carbons, consistent with the ¹H NMR data. The three signals absent in the DEPT-135 (162.0, 154.0, 137.0, 125.0 ppm) must be the quaternary carbons of the isoquinoline ring (C-1, C-4a, C-7, C-8a). The upfield shift of C-8 (105.0 ppm) and the downfield shift of C-7 (162.0 ppm) are consistent with the electron-donating effect of the methoxy group at the ortho and ipso positions, respectively.[10][11]
-
Aliphatic Carbons: The signals at 55.8 ppm and 25.5 ppm are both positive in the DEPT-135 spectrum, identifying them as CH or CH₃ groups. Given their chemical shifts and the ¹H NMR data, they are unambiguously assigned to the methoxy and acetyl methyl carbons, respectively.[16]
2D NMR Correlation Spectroscopy: Connecting the Pieces
2D NMR experiments are crucial for assembling the fragments identified by 1D NMR into the final molecular structure.[9][17]
COSY reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds, allowing for the mapping of spin systems.[1] Cross-peaks indicate which protons are coupled to each other.[18]
Caption: Key COSY correlations in the aromatic system.
Analysis:
-
A cross-peak between the doublets at 8.45 ppm (H-3) and 7.75 ppm (H-4) confirms their adjacency on one of the rings.
-
A strong cross-peak between the doublet at 7.90 ppm (H-5) and the doublet of doublets at 7.40 ppm (H-6) establishes their connectivity.
-
The doublet of doublets (H-6) also shows a weaker correlation to the doublet at 7.20 ppm (H-8), confirming a smaller meta-coupling and placing H-8 adjacent to the methoxy-substituted carbon. This network of couplings allows for the unambiguous assignment of all protons on the isoquinoline ring.
HSQC correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation).[19] This experiment provides definitive C-H assignments.
Caption: HSQC correlations confirming direct C-H bonds.
Analysis: The HSQC spectrum would show cross-peaks connecting:
-
¹H at 8.45 ppm to ¹³C at 143.0 ppm (H-3 to C-3).
-
¹H at 7.75 ppm to ¹³C at 122.0 ppm (H-4 to C-4).
-
¹H at 7.90 ppm to ¹³C at 129.0 ppm (H-5 to C-5).
-
¹H at 7.40 ppm to ¹³C at 121.5 ppm (H-6 to C-6).
-
¹H at 7.20 ppm to ¹³C at 105.0 ppm (H-8 to C-8).
-
¹H at 4.05 ppm to ¹³C at 55.8 ppm (Methoxy H to C).
-
¹H at 2.80 ppm to ¹³C at 25.5 ppm (Acetyl H to C). These correlations validate the assignments made from the 1D spectra.
HMBC is arguably the most powerful experiment for determining the overall carbon framework, as it shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This allows for the connection of the previously identified spin systems and substituents.
Table 3: Key Hypothetical HMBC Correlations
| Proton (δ, ppm) | Correlating Carbons (δ, ppm) | Inferred Connectivity |
|---|---|---|
| H-g (2.80, COCH₃) | 201.5 (C=O), 154.0 (C-1) | Acetyl group is attached to C-1 |
| H-f (4.05, OCH₃) | 162.0 (C-7) | Methoxy group is attached to C-7 |
| H-8 (7.20) | 162.0 (C-7), 125.0 (C-4a), 121.5 (C-6) | Confirms position of H-8 relative to C-7 and the ring junction |
| H-5 (7.90) | 162.0 (C-7), 137.0 (C-8a), 121.5 (C-6) | Confirms position of H-5 relative to C-7 and the ring junction |
| H-3 (8.45) | 154.0 (C-1), 125.0 (C-4a), 122.0 (C-4) | Confirms position of H-3 relative to C-1 and the ring junction |
Caption: Crucial HMBC correlations for structural assembly.
Analysis:
-
Placement of Acetyl Group: The protons of the acetyl methyl group (H-g, 2.80 ppm) show a two-bond correlation to the carbonyl carbon (201.5 ppm) and, critically, a three-bond correlation to the quaternary carbon at 154.0 ppm (C-1). This single piece of evidence definitively places the acetyl group at the C-1 position of the isoquinoline ring.
-
Placement of Methoxy Group: The methoxy protons (H-f, 4.05 ppm) show a strong three-bond correlation to the carbon at 162.0 ppm. This carbon was assigned as C-7 based on chemical shift predictions, and this HMBC correlation confirms the methoxy group is attached to C-7.
-
Ring Assembly: Further correlations, such as from H-8 to C-7 and C-4a, and from H-5 to C-7, cross-validate the assignments of the aromatic protons and carbons, confirming the overall substitution pattern.
Conclusion
Through the systematic application and interpretation of a suite of 1D and 2D NMR experiments, the complete chemical structure of 1-(7-Methoxyisoquinolin-1-yl)ethan-1-one can be unambiguously determined. The ¹H and ¹³C spectra provide the fundamental count of proton and carbon environments, while DEPT-135 clarifies carbon multiplicities. The crucial connectivity information is furnished by 2D techniques: COSY delineates the proton-proton coupling networks, HSQC maps protons to their directly attached carbons, and HMBC provides the long-range correlations necessary to assemble the complete molecular framework and definitively place the substituents. This multi-faceted approach represents a self-validating system that is fundamental to structural elucidation in modern chemical and pharmaceutical research.
References
-
Bagno, A., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 661-669. [Link][16]
-
NMR Sample Preparation Guidelines. (2025, May 23). [Link]
-
Claridge, T. D. W., & Odell, B. (n.d.). A User Guide to Modern NMR Experiments. University of Oxford Chemistry Research Laboratory. [Link][13]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link][7]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link][6]
-
Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. [Link][8]
-
Frydman, L., & Scherf, T. (2014). Single-scan 2D NMR: An Emerging Tool in Analytical Spectroscopy. PMC. [Link][9]
-
Bruker. (2024, January 26). DEPT 135 Acquisition & Processing [Video]. YouTube. [Link]
-
Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link][1]
-
LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link][14]
-
Stack Exchange. (2015, April 13). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?. Chemistry Stack Exchange. [Link][10]
-
Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?. [Link]
-
Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving. [Link][12]
-
News-Medical.Net. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link][17]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link][11]
-
Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link][18]
-
Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link][19]
-
LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Organic Chemistry Data. (2021, October 20). 13C NMR Chemical Shifts. [Link]
-
NIST. (n.d.). Ethanone, 1-(7-hydroxy-5-methoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-. NIST Chemistry WebBook. [Link]
-
International Journal of Scientific and Technology Research. (2020, February 15). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link][4]
Sources
- 1. repositorio.uam.es [repositorio.uam.es]
- 2. orientjchem.org [orientjchem.org]
- 3. spectrabase.com [spectrabase.com]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. spectrabase.com [spectrabase.com]
- 10. instanano.com [instanano.com]
- 11. NMR Database for Faster Structural Data | CAS [cas.org]
- 12. calpaclab.com [calpaclab.com]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0200887) [np-mrd.org]
- 16. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0267234) [np-mrd.org]
- 17. repositorio.uchile.cl [repositorio.uchile.cl]
- 18. rsc.org [rsc.org]
- 19. [Synthesis of 1-methyl-3-acetyl-6,7-dimethoxyisoquinoline (Studies on the syntheses of heterocyclic compounds. CXXXI)] - PubMed [pubmed.ncbi.nlm.nih.gov]
